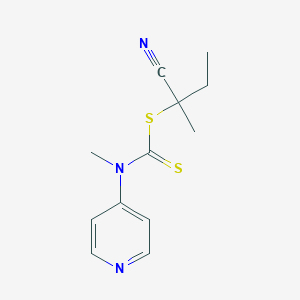

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is a chemical compound known for its application in controlled radical polymerization. It is a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which makes it highly valuable in the field of polymer chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate typically involves the reaction of 2-cyanobutan-2-yl with methyl(piridin-4-yl)carbamodithioate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioates .

Aplicaciones Científicas De Investigación

Key Applications

-

RAFT Polymerization

- Role : Acts as a chain transfer agent to produce polymers with controlled molecular weight and polydispersity.

- Benefits : Enhances the performance characteristics of synthesized materials, allowing for the creation of well-defined polymers.

-

Bioconjugation

- Antibody-Drug Conjugates (ADCs) : Used to link cytotoxic drugs to antibodies, improving specificity and efficacy against cancer cells.

- Protein Labeling : Facilitates the labeling of proteins for imaging and tracking within cellular environments.

- PROTAC Synthesis : Serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which selectively degrade target proteins within cells.

Case Study 1: Antibody Conjugation

In a study published by MedChemExpress, researchers demonstrated the use of 2-Cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate to conjugate a cytotoxic drug to an antibody targeting CD19 on B-cell malignancies. The resulting ADC exhibited enhanced therapeutic efficacy compared to free drug administration, underscoring the importance of precise targeting in cancer therapy.

Case Study 2: Imaging Applications

Another study explored the use of this compound for labeling proteins in live cells. By employing strain-promoted alkyne–azide cycloaddition (SPAAC) with a fluorescent alkyne, researchers successfully tracked protein dynamics in real-time, providing insights into cellular processes such as migration and division.

Mecanismo De Acción

The mechanism of action of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate involves its role as a RAFT agent in polymerization reactions. It mediates the polymerization process by reversibly adding to the growing polymer chain and then fragmenting to release the active radical. This controlled process allows for precise control over the molecular weight and structure of the resulting polymer .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

- 2-Cyano-2-propyl benzodithioate

- 2-Cyano-2-propyl dodecyl trithiocarbonate

Uniqueness

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is unique due to its specific structure, which provides distinct reactivity and selectivity in polymerization reactions. Its ability to switch between neutral and protonated forms makes it versatile for different types of monomers, including vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates .

Actividad Biológica

2-Cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate is a chemical compound with the molecular formula C15H14N2S3 and a molecular weight of 350.6 g/mol. It is primarily recognized for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization, which allows for the synthesis of well-defined polymers. This article explores its biological activity, focusing on its applications in medicinal chemistry, polymer science, and potential therapeutic uses.

The compound features a pyridine ring bonded to a carbamodithioate functional group, characterized by sulfur atoms that contribute to its reactivity. The unique structure enhances its effectiveness in various chemical reactions, including oxidation, reduction, and substitution.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N2S3 |

| Molecular Weight | 350.6 g/mol |

| Structure | Pyridine ring + carbamodithioate group |

| Key Applications | RAFT agent in polymerization |

The biological activity of 2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate is primarily linked to its role in polymerization processes. As a RAFT agent, it mediates the polymerization by reversibly adding to growing polymer chains and subsequently fragmenting to release active radicals. This mechanism allows for precise control over the molecular weight and architecture of polymers, which is crucial in developing biocompatible materials for drug delivery systems and tissue engineering.

Drug Delivery Systems

The compound has been investigated for its potential in creating biocompatible polymers that enhance drug delivery efficacy. Research indicates that polymers synthesized using this RAFT agent can improve the targeting and release profiles of therapeutic agents, making them suitable for applications in cancer treatment and other diseases .

Tissue Engineering

In tissue engineering, the ability of 2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate to form well-defined polymers facilitates the development of scaffolds that mimic natural tissues. These scaffolds can support cell growth and tissue regeneration, indicating significant potential in regenerative medicine .

Case Studies

-

Polymer Synthesis for Drug Delivery :

A study demonstrated the use of 2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate in synthesizing poly(methyl methacrylate) (PMMA) nanoparticles. These nanoparticles showed improved drug loading capacity and controlled release rates compared to traditional methods . -

Tissue Engineering Scaffolds :

Research highlighted the creation of scaffolds using this compound that exhibited favorable biocompatibility and mechanical properties. These scaffolds supported human mesenchymal stem cell attachment and proliferation, showing promise for applications in bone tissue engineering.

Electrochemical Behavior

The electrochemical activation of thiocarbonylthio RAFT agents like 2-cyanobutan-2-yl methyl(pyridin-4-yl)carbamodithioate has also been explored. Cyclic voltammetry studies revealed that this compound undergoes significant electrochemical reduction, which can be harnessed for initiating polymerization under mild conditions without generating harmful byproducts .

Summary of Findings

Propiedades

IUPAC Name |

2-cyanobutan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S2/c1-4-12(2,9-13)17-11(16)15(3)10-5-7-14-8-6-10/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNIADYKUKFHER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.